molecular formula C22H23N5O5S2 B11196119 2-(4-benzylpiperazin-1-yl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide

2-(4-benzylpiperazin-1-yl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide

Cat. No.: B11196119
M. Wt: 501.6 g/mol
InChI Key: ALTCKINKDHYADR-UHFFFAOYSA-N
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Description

2-(4-BENZYLPIPERAZIN-1-YL)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group, a thiazole ring, and a nitrobenzenesulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 2-(4-BENZYLPIPERAZIN-1-YL)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the piperazine and thiazole intermediates. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-(4-BENZYLPIPERAZIN-1-YL)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Compared to other similar compounds, 2-(4-BENZYLPIPERAZIN-1-YL)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C22H23N5O5S2

Molecular Weight

501.6 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C22H23N5O5S2/c28-20(16-26-12-10-25(11-13-26)15-17-4-2-1-3-5-17)24-22-23-14-21(33-22)34(31,32)19-8-6-18(7-9-19)27(29)30/h1-9,14H,10-13,15-16H2,(H,23,24,28)

InChI Key

ALTCKINKDHYADR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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